5-methoxy-1,2-dimethyl-N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide
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Overview
Description
5-methoxy-1,2-dimethyl-N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of particular interest in the fields of medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 5-methoxy-1,2-dimethyl-N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The pyridinyl group can be reduced to form a piperidine derivative.
Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind with high affinity to multiple receptors, influencing various biological pathways. The methoxy and pyridinyl groups may enhance its binding affinity and selectivity towards specific targets . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 5-methoxy-1,2-dimethyl-N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide include other indole derivatives with different substituents. For example:
5-methoxy-2-methylindole: Lacks the pyridinyl and tetrahydroindazolyl groups.
1,2-dimethylindole: Lacks the methoxy and pyridinyl groups.
N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide: Lacks the methoxy and dimethyl groups. These compounds share some biological activities but differ in their potency, selectivity, and specific applications.
Properties
IUPAC Name |
5-methoxy-1,2-dimethyl-N-(1-pyridin-2-yl-4,5,6,7-tetrahydroindazol-4-yl)indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-15-23(17-13-16(31-3)10-11-20(17)28(15)2)24(30)27-19-7-6-8-21-18(19)14-26-29(21)22-9-4-5-12-25-22/h4-5,9-14,19H,6-8H2,1-3H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXSGDSMFWQXEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C(=O)NC3CCCC4=C3C=NN4C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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